molecular formula C28H31NO5S B12414850 Lasofoxifene sulfate-d4

Lasofoxifene sulfate-d4

Número de catálogo: B12414850
Peso molecular: 497.6 g/mol
Clave InChI: NXQINUGCNDMKEW-NXOFZFLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene sulfate, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is a naphthalene derivative that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .

Another method involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt. This is followed by deprotection of the hydroxyl group using hydrobromic acid, and conversion into lasofoxifene via reaction with D-tartaric acid and crystallization .

Industrial Production Methods

Industrial production methods for lasofoxifene sulfate-d4 are not widely documented. the synthesis likely follows similar routes as described above, with additional steps to incorporate deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Lasofoxifene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzymes.

    Substitution: Hafnium tetrachloride (HfCl4), 1-(2-chloroethyl)pyrrolidine, hydrobromic acid.

Major Products Formed

    Oxidation: Various oxidized metabolites.

    Substitution: Lasofoxifene and its intermediates.

Aplicaciones Científicas De Investigación

Lasofoxifene sulfate-d4 has several scientific research applications:

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Lasofoxifene has a higher binding affinity for estrogen receptors compared to tamoxifen and raloxifene. It also has improved oral bioavailability and a longer half-life, making it more effective in certain therapeutic applications .

Actividad Biológica

Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM) with significant biological activities, particularly in the context of bone health and breast cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant clinical findings.

  • Molecular Formula : C₃₁H₃₄D₄O₈S
  • Molecular Weight : 497.64 g/mol
  • Structure : Lasofoxifene is characterized by its naphthalene structure, which contributes to its high oral bioavailability and selective binding to estrogen receptors (ERα and ERβ) .

This compound functions primarily as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue:

  • Bone Tissue : It mimics estrogen's beneficial effects to reduce bone resorption by altering the RANK/RANKL/osteoprotegerin system, stimulating osteoblast activity, and promoting calcium homeostasis .
  • Breast Tissue : Acts as an antagonist, inhibiting estrogen signaling pathways that can lead to tumor growth .

1. Bone Health

This compound has demonstrated efficacy in preventing bone loss in postmenopausal women:

  • Clinical Trials : In phase III trials, lasofoxifene significantly increased bone mineral density (BMD) at the lumbar spine and hip compared to placebo, with a notable reduction in vertebral fractures .
  • Mechanism : The compound reduces osteoclast lifespan and activity, thereby preserving bone density .

2. Cancer Treatment

This compound shows promise in breast cancer management:

  • Efficacy Against Resistant Tumors : In preclinical studies, lasofoxifene outperformed fulvestrant in reducing tumor growth and metastasis in models of therapy-resistant breast cancer .
  • Combination Therapy : Studies indicate that combining lasofoxifene with palbociclib enhances antitumor activity against ER-positive metastatic breast cancer .

Case Study 1: Efficacy in Osteoporosis

In a clinical trial involving 444 postmenopausal women with moderate to severe vaginal atrophy, lasofoxifene was administered at doses of 0.25 mg and 0.5 mg daily for 12 weeks. Significant improvements were observed in vaginal health parameters compared to placebo, indicating its potential benefits beyond bone health .

Case Study 2: Breast Cancer Resistance

A study utilizing a letrozole-resistant breast cancer model demonstrated that lasofoxifene significantly inhibited tumor growth compared to vehicle controls. Tumor proliferation markers (Ki67) were notably lower in groups treated with lasofoxifene alone or in combination with palbociclib .

Safety Profile

The safety profile of this compound appears favorable:

  • Adverse Events : Most treatment-emergent adverse events reported were mild to moderate, with hot flushes being the most common side effect .
  • Thromboembolic Risks : While SERMs are associated with increased risks of venous thromboembolism, lasofoxifene's profile suggests a manageable risk compared to other SERMs like tamoxifen .

Comparative Efficacy Table

Parameter Lasofoxifene Raloxifene Tamoxifen
Bone Density ImprovementSignificantModerateLow
Tumor Growth InhibitionHighModerateVariable
Oral BioavailabilityHigh (62%)ModerateLow
Side EffectsMildModerateHigh

Propiedades

Fórmula molecular

C28H31NO5S

Peso molecular

497.6 g/mol

Nombre IUPAC

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2

Clave InChI

NXQINUGCNDMKEW-NXOFZFLXSA-N

SMILES isomérico

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5

SMILES canónico

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.